molecular formula C10H8FN3O4S B7578350 3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid

3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid

Katalognummer B7578350
Molekulargewicht: 285.25 g/mol
InChI-Schlüssel: KGXFUMVCDOYERW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid, also known as FI-5-ASA, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a derivative of 5-aminosalicylic acid (5-ASA), which is commonly used in the treatment of inflammatory bowel disease (IBD). FI-5-ASA has shown promise as a more effective and targeted treatment for IBD, as well as other conditions such as cancer and diabetes.

Wirkmechanismus

The mechanism of action of 3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid involves several pathways, including the inhibition of pro-inflammatory cytokines and the modulation of immune cell activity. 3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid has been shown to inhibit the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), both of which are involved in the inflammatory response. Additionally, 3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid has been shown to modulate the activity of immune cells such as macrophages and T cells, which play a crucial role in the development of IBD and other inflammatory conditions.
Biochemical and Physiological Effects
3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid has several biochemical and physiological effects that make it a promising therapeutic agent. One of its primary effects is the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. Additionally, 3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid has been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid for lab experiments is its potency and specificity. Compared to 5-ASA, 3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid has a more targeted and potent anti-inflammatory effect, making it a promising alternative for the treatment of IBD and other inflammatory conditions. Additionally, 3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid has shown promise in the treatment of cancer and diabetes, making it a versatile compound for research.
One limitation of 3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid for lab experiments is its potential toxicity. Like many chemical compounds, 3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid can have toxic effects at high concentrations or with prolonged exposure. Additionally, the synthesis of 3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid can be complex and time-consuming, which may limit its availability for research purposes.

Zukünftige Richtungen

There are several future directions for research on 3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid. One area of research is the development of more efficient synthesis methods, which could increase the availability and affordability of the compound for research purposes. Additionally, further studies are needed to investigate the potential use of 3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid in the treatment of other conditions, such as autoimmune diseases and neurological disorders.
Another area of research is the development of targeted drug delivery systems for 3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid. By encapsulating the compound in nanoparticles or other carriers, it may be possible to increase its efficacy and reduce its toxicity. Additionally, the use of imaging techniques such as positron emission tomography (PET) could help to better understand the pharmacokinetics and biodistribution of 3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid in vivo.
Conclusion
3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid is a promising chemical compound that has shown potential for the treatment of a variety of conditions, including IBD, cancer, and diabetes. Its potency and specificity make it a versatile compound for research purposes, although its potential toxicity and complex synthesis may limit its availability. Future research directions include the development of more efficient synthesis methods, targeted drug delivery systems, and investigations into its potential use in other conditions.

Synthesemethoden

The synthesis of 3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid involves several steps, including the reaction of 5-ASA with sulfonyl chloride, followed by the addition of imidazole and fluorine. The final product is purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its use as a treatment for IBD, including Crohn's disease and ulcerative colitis. Studies have shown that 3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid has a more targeted and potent anti-inflammatory effect compared to 5-ASA, making it a promising alternative for patients who do not respond well to current treatments.
Other areas of research have explored the potential use of 3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid in cancer treatment. Studies have shown that 3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, 3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid has been shown to have potential applications in the treatment of diabetes, as it can improve insulin sensitivity and glucose metabolism.

Eigenschaften

IUPAC Name

3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O4S/c11-7-3-6(10(15)16)1-2-8(7)14-19(17,18)9-4-12-5-13-9/h1-5,14H,(H,12,13)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXFUMVCDOYERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)NS(=O)(=O)C2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.